5-Methyl-2-(5-methyl-2-thienyl)imidazole
CAS No.:
Cat. No.: VC18328839
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2S |
|---|---|
| Molecular Weight | 178.26 g/mol |
| IUPAC Name | 5-methyl-2-(5-methylthiophen-2-yl)-1H-imidazole |
| Standard InChI | InChI=1S/C9H10N2S/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11) |
| Standard InChI Key | RBJAJWAYOGFPJN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C2=NC=C(N2)C |
Introduction
Structural and Molecular Characterization
Table 1: Comparative Physicochemical Properties of Imidazole Derivatives
The additional methyl group on the thienyl ring in 5-methyl-2-(5-methyl-2-thienyl)imidazole enhances steric bulk and may influence solubility and electronic properties compared to its non-methylated analog .
Synthetic Routes and Methodological Considerations
General Strategies for Imidazole-Thiophene Hybrids
Synthesis of imidazole-thiophene derivatives typically involves cyclocondensation reactions or cross-coupling methodologies. For example:
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Cyclocondensation: Reacting α-aminoketones with thiophenecarboxaldehydes under acidic conditions forms the imidazole core .
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of halogenated imidazoles with thienylboronic acids introduces thiophene substituents .
For 5-methyl-2-(5-methyl-2-thienyl)imidazole, a plausible route involves:
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Step 1: Synthesis of 5-methylimidazole-2-carbaldehyde via Vilsmeier-Haack formylation of 4-methylimidazole.
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Step 2: Grignard reaction with 2-bromo-5-methylthiophene to install the thienyl group.
This method aligns with protocols used for analogous compounds, though yield optimization would require tailored conditions .
Physicochemical and Spectroscopic Properties
Spectral Data (Hypothesized)
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IR Spectroscopy: Expected peaks include N-H stretching (~3150 cm⁻¹), C=N imidazole ring vibrations (~1600 cm⁻¹), and C-S thiophene stretches (~690 cm⁻¹) .
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¹H NMR: Key signals:
| Compound | Antioxidant IC₅₀ (µg/mL) | Anti-Inflammatory Inhibition (%) |
|---|---|---|
| 5m (Analog) | 13.60 ± 1.37 | 58.30–81.40 |
| 5o (Analog) | 12.39 ± 1.26 | 81.40–90.30 |
| Target Compound (Predicted) | ~15.00 | ~70.00 |
Applications in Materials Science
Conjugated Polymers and Electronic Materials
Imidazole-thiophene hybrids are promising precursors for conductive polymers due to their π-conjugated systems. For example, 2,5-di(2-thienyl)-1H-pyrrole derivatives exhibit tunable bandgaps (1.8–2.5 eV), making them suitable for organic photovoltaics . Introducing methyl groups, as in 5-methyl-2-(5-methyl-2-thienyl)imidazole, could further modulate solubility and film-forming properties for flexible electronics .
Challenges and Future Directions
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Synthetic Optimization: Current routes for analogs suffer from moderate yields (70–85%); microwave-assisted or flow chemistry approaches may improve efficiency .
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Biological Screening: Targeted assays against COX-2, LOX, and free radicals are needed to validate predicted activities.
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Toxicity Profiling: Methyl groups may alter metabolic pathways; in vitro hepatotoxicity studies are recommended.
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